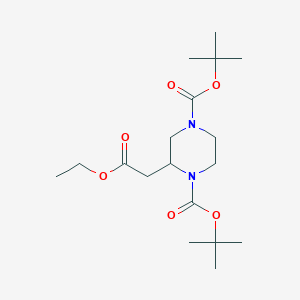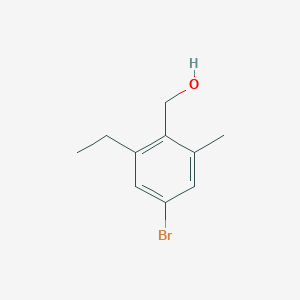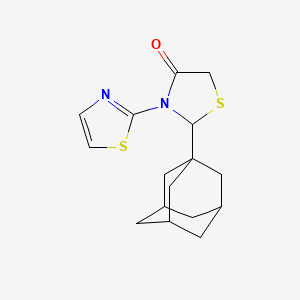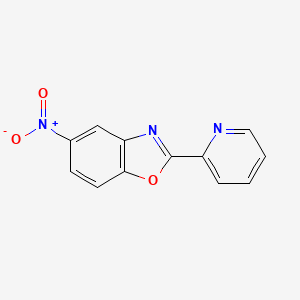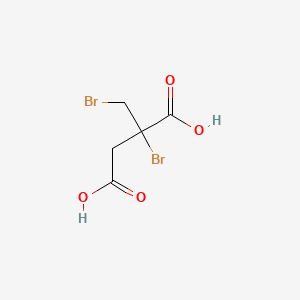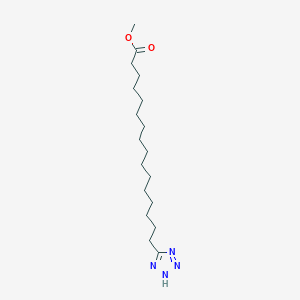
methyl 16-(2H-tetrazol-5-yl)hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate is a compound that features a tetrazole ring attached to a hexadecanoate chain. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties . The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of methyl 16-(2H-tetrazol-5-yl)hexadecanoate typically involves the formation of the tetrazole ring followed by its attachment to the hexadecanoate chain. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . Another approach involves the use of triethyl orthoformate and sodium azide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Tetrazole derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of methyl 16-(2H-tetrazol-5-yl)hexadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with various receptors . This stabilization can enhance the compound’s binding affinity and specificity for its targets, leading to its biological or chemical effects.
Comparison with Similar Compounds
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Known for its use in medicinal chemistry as a bioisostere for carboxylic acids.
2-Methyl-2H-tetrazole: Used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
Tetrazole-5-carboxylic acid: Another tetrazole derivative with applications in pharmaceuticals and material science. The uniqueness of this compound lies in its long hexadecanoate chain, which can impart distinct physical and chemical properties compared to other tetrazole derivatives.
Properties
Molecular Formula |
C18H34N4O2 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
methyl 16-(2H-tetrazol-5-yl)hexadecanoate |
InChI |
InChI=1S/C18H34N4O2/c1-24-18(23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-22-20-17/h2-16H2,1H3,(H,19,20,21,22) |
InChI Key |
HZDARSKWZVPOGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC1=NNN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


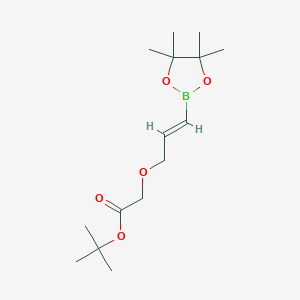
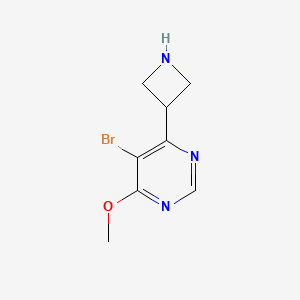

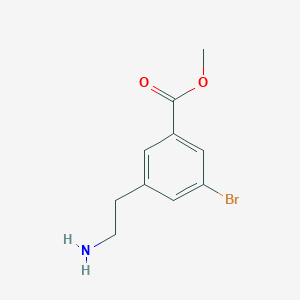
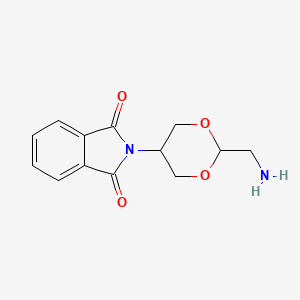
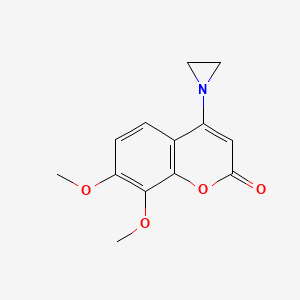
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
